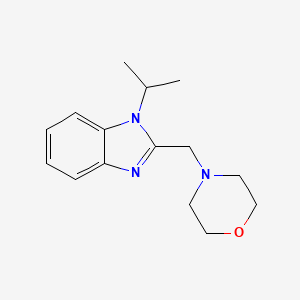
1-(2,3-dichlorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
Overview
Description
1-(2,3-dichlorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Mechanism of Action
1-(2,3-dichlorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a selective antagonist of dopamine D1 receptors, which are primarily located in the brain. By blocking these receptors, this compound inhibits the effects of dopamine on the nervous system, leading to a decrease in the activity of dopaminergic neurons. This, in turn, affects various physiological and behavioral processes that are regulated by dopamine, including motor behavior, cognition, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to decrease the release of dopamine in the striatum, which is a key brain region involved in motor behavior and reward. It has also been shown to decrease the activity of dopaminergic neurons in the prefrontal cortex, which is involved in cognition and decision-making. Additionally, this compound has been shown to affect other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
1-(2,3-dichlorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a highly selective antagonist of dopamine D1 receptors, which allows for the specific inhibition of dopaminergic signaling. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, this compound has some limitations. It has a relatively short half-life, which means that its effects may be transient. Additionally, it can have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2,3-dichlorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. This compound has been shown to decrease the rewarding effects of drugs of abuse, suggesting that it may be a useful tool for the development of new treatments for addiction. Another area of interest is the role of dopamine D1 receptors in psychiatric disorders such as schizophrenia and depression. This compound has been shown to have antipsychotic and antidepressant effects in animal models, suggesting that it may have potential as a therapeutic agent for these conditions. Finally, there is interest in developing new compounds that target dopamine D1 receptors with greater selectivity and potency than this compound, which may lead to the development of more effective treatments for a range of neurological and psychiatric disorders.
Scientific Research Applications
1-(2,3-dichlorophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the effects of dopamine on motor behavior, cognition, reward, addiction, and psychiatric disorders such as schizophrenia and depression. This compound has also been used to study the mechanisms of action of other drugs that interact with dopamine receptors.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-15-7-4-8-16(19(15)22)25-18(26)13-17(20(25)27)24-11-9-23(10-12-24)14-5-2-1-3-6-14/h1-8,17H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWNBVZOXHSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,2-dimethylpropyl){5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4396731.png)




![2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B4396750.png)

![N-[(2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4396764.png)
![2-[(3-bromobenzyl)thio]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone](/img/structure/B4396769.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-phenoxyacetamide](/img/structure/B4396782.png)

